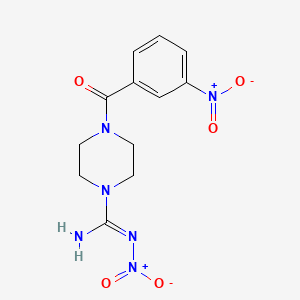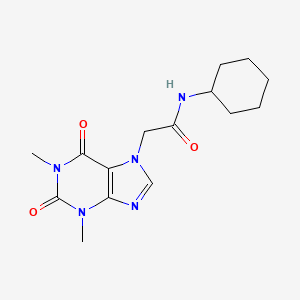
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as CPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it a promising candidate for drug development.
Mecanismo De Acción
CPP acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. It has been found to bind to the receptor and inhibit its activity, leading to an increase in the release of dopamine and norepinephrine. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an improvement in mood and behavior. CPP has also been found to have analgesic properties, which may be due to its ability to modulate the activity of opioid receptors. Additionally, CPP has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPP is its selectivity for the 5-HT1A receptor, which allows for more specific targeting of this receptor subtype. This can be useful in the study of the role of serotonin receptors in various physiological and pathological processes. However, one limitation of CPP is its relatively low potency, which may require higher doses for effective inhibition of the 5-HT1A receptor.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective analogs of CPP for use in drug development. Additionally, further studies are needed to elucidate the exact mechanisms of action of CPP and its effects on various physiological processes.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 2-chloropyrimidine with cyclopentylamine followed by reaction with piperazinecarbothioamide. Another method involves the reaction of 2-pyrimidinylpiperazine with cyclopentanone followed by reaction with thiosemicarbazide.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and analgesic properties. CPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Studies have shown that CPP can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMJIGJDVXLHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)
![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)

![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)
amino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)